![molecular formula C16H23N5O6 B13838511 (2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Zeatin-O-glucoside: is a type of cytokinin, a class of plant hormones that play crucial roles in regulating various aspects of plant growth and development. Cytokinins are adenine derivatives, and trans-Zeatin-O-glucoside is one of the many forms of zeatin, which is an isoprenoid cytokinin. This compound is formed by the O-glucosylation of trans-zeatin, where a glucose molecule is attached to the hydroxyl group of the isoprenoid side chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-O-glucoside typically involves the enzymatic glucosylation of trans-zeatin. This process can be catalyzed by specific glucosyltransferases, which facilitate the transfer of a glucose molecule to the hydroxyl group of trans-zeatin . The reaction conditions often include an appropriate buffer system, optimal pH, and temperature to ensure the activity of the enzyme.
Industrial Production Methods: In an industrial setting, the production of trans-Zeatin-O-glucoside can be scaled up using bioreactors where the enzymatic reaction is carried out under controlled conditions. The use of recombinant DNA technology to overexpress the glucosyltransferase enzyme in microbial hosts such as Escherichia coli or yeast can enhance the yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Zeatin-O-glucoside can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation.
Common Reagents and Conditions:
Oxidation: Cytokinin oxidases/dehydrogenases can oxidize trans-Zeatin-O-glucoside, leading to its degradation.
Conjugation: The compound can also undergo further conjugation reactions, forming other glucosides or conjugates with amino acids.
Major Products: The major products formed from these reactions include free trans-zeatin, various oxidized derivatives, and other conjugated forms of zeatin .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-Zeatin-O-glucoside is used as a model compound to study the enzymatic glucosylation processes and the role of glucosyltransferases .
Biology: In biological research, this compound is studied for its role in plant physiology, particularly in processes such as cell division, shoot initiation, and leaf senescence . It is also used to investigate the transport and metabolism of cytokinins in plants .
Industry: In the agricultural industry, trans-Zeatin-O-glucoside is used to enhance crop yield and improve plant growth under stress conditions .
Wirkmechanismus
trans-Zeatin-O-glucoside exerts its effects by being converted to the active form, trans-zeatin, through the action of β-glucosidases . The active trans-zeatin then binds to cytokinin receptors in plant cells, initiating a signaling cascade that regulates gene expression and promotes cell division and growth . The molecular targets include various transcription factors and enzymes involved in cytokinin biosynthesis and metabolism .
Vergleich Mit ähnlichen Verbindungen
cis-Zeatin-O-glucoside: Another isomer of zeatin with a similar structure but different biological activity.
trans-Zeatin-N-glucoside: A glucosylated form of trans-zeatin where the glucose is attached to the nitrogen atom instead of the hydroxyl group.
Dihydrozeatin-O-glucoside: A saturated form of zeatin that is more stable and resistant to degradation.
Uniqueness: trans-Zeatin-O-glucoside is unique due to its reversible nature, allowing it to serve as a storage form of the active hormone, trans-zeatin . This reversible glucosylation provides a mechanism for regulating the availability and activity of cytokinins in plants .
Eigenschaften
Molekularformel |
C16H23N5O6 |
|---|---|
Molekulargewicht |
381.38 g/mol |
IUPAC-Name |
(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11?,12+,13?,16-/m1/s1 |
InChI-Schlüssel |
UUPDCCPAOMDMPT-BGKCGXHWSA-N |
Isomerische SMILES |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3C([C@H](C([C@H](O3)CO)O)O)O |
Kanonische SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


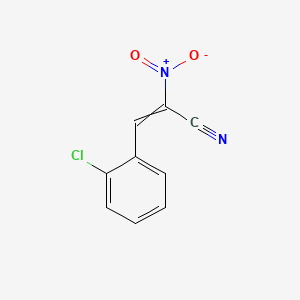





![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
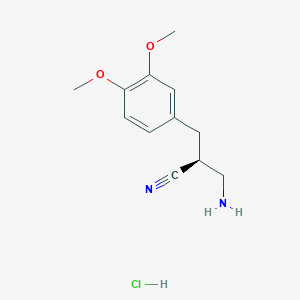
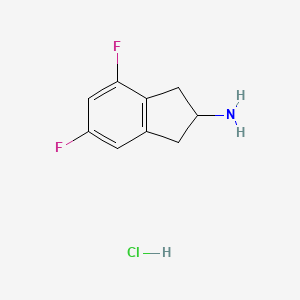
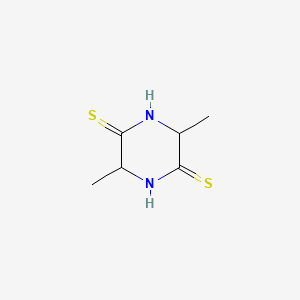
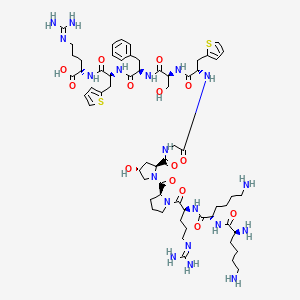
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)

![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
